molecular formula C18H18FNO2 B12631942 (6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one CAS No. 920801-60-1

(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

Cat. No.: B12631942
CAS No.: 920801-60-1
M. Wt: 299.3 g/mol
InChI Key: WUNYXWNLBVYWEV-DYVFJYSZSA-N
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Description

(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is a synthetic compound characterized by its unique morpholine ring structure substituted with a fluorophenyl and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving an appropriate diol and ammonia or an amine.

    Substitution Reactions: The introduction of the fluorophenyl and phenylethyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of catalysts, reaction conditions, and purification methods to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

    (6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure but with a chlorine substituent instead of fluorine.

    (6R)-6-(4-Methylphenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: Similar structure but with a methyl substituent instead of fluorine.

Uniqueness

(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

920801-60-1

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

(6R)-6-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

InChI

InChI=1S/C18H18FNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m1/s1

InChI Key

WUNYXWNLBVYWEV-DYVFJYSZSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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